2-Allyl-2-methylcyclohexane-1,3-dione
Description
Contextual Significance of Functionalized Cyclic 1,3-Diketones in Chemical Research
Functionalized cyclic 1,3-diketones are a class of organic compounds that have garnered considerable attention in chemical research due to their remarkable versatility as synthetic intermediates. researchgate.net The cyclohexane-1,3-dione framework, in particular, serves as a versatile scaffold for the creation of a wide array of valuable organic molecules, including a variety of heterocyclic compounds and natural products. researchgate.net The synthetic utility of these diketones is largely attributed to the presence of highly active methylene (B1212753) and dicarbonyl groups, which allow for a diverse range of chemical transformations. researchgate.net
These structural motifs are not merely synthetic curiosities; they are integral components of numerous biologically active molecules. Derivatives of cyclohexane-1,3-dione have been shown to exhibit a broad spectrum of biological activities, including herbicidal, pesticidal, anti-bacterial, anti-inflammatory, and anti-tumor properties. researchgate.net This wide-ranging bioactivity underscores the importance of developing efficient synthetic routes to access and functionalize these cyclic diketone systems.
Historical Development and Synthetic Utility of Cyclohexane-1,3-dione Scaffolds
The significance of the cyclohexane-1,3-dione scaffold in organic synthesis has been recognized for decades. Historically, these compounds have been pivotal starting materials in the total synthesis of complex natural products, most notably steroids and terpenes. researchgate.netnih.gov A common and well-established method for the preparation of the basic cyclohexane-1,3-dione structure involves the semi-hydrogenation of resorcinol. researchgate.net
The annelation of 2-methylcyclohexane-1,3-dione (B75653) with methyl vinyl ketone, for instance, is a key step in the synthesis of 9-methyl-5(10)-octalin-1,6-dione, a crucial intermediate for both terpenoid and steroid synthesis. researchgate.net This highlights the fundamental role of these diketones in constructing the core carbocyclic frameworks of these important classes of natural products. The ability to introduce substituents at the C2 position, such as a methyl group, further enhances their utility, allowing for the creation of more complex and stereochemically defined structures.
Architectural Complexity and Strategic Value of the 2-Allyl-2-methylcyclohexane-1,3-dione Moiety
The introduction of both an allyl and a methyl group at the C2 position of the cyclohexane-1,3-dione ring system to form this compound introduces a significant level of architectural complexity and strategic value. This substitution creates a quaternary stereocenter, a common and often challenging feature to construct in organic synthesis. The presence of this chiral center is a hallmark of many complex natural products.
The strategic value of this particular substitution pattern lies in the distinct reactivity of the allyl and methyl groups. The methyl group provides a simple alkyl substituent, while the allyl group offers a versatile functional handle for a wide array of subsequent chemical transformations. The double bond of the allyl group can participate in various reactions, including:
Oxidative cleavage: to yield aldehydes or carboxylic acids.
Epoxidation: to form epoxides, which can be opened by various nucleophiles.
Hydroboration-oxidation: to produce primary alcohols.
Cross-metathesis: to form new carbon-carbon bonds and elaborate the side chain. nih.gov
Allylic oxidation: to introduce a hydroxyl group at the allylic position. wikipedia.org
This diverse reactivity allows for the strategic elaboration of the molecule, making this compound a powerful building block in the convergent synthesis of complex targets. For example, in the synthesis of tetracyclic terpenes, the closely related 2-methyl-2-(3-oxopentyl)cyclohexane-1,3-dione is utilized, showcasing the importance of the 2,2-disubstituted cyclohexane-1,3-dione motif in constructing complex polycyclic systems. nih.gov The allyl group in the title compound provides even greater synthetic flexibility compared to the oxopentyl side chain.
The synthesis of steroids has also benefited from the use of 2-substituted cyclohexane-1,3-dione derivatives. The ability to introduce specific alkyl groups at the C2 position is crucial for controlling the stereochemistry and substitution pattern of the final steroid nucleus. researchgate.net The presence of an allyl group, as in this compound, offers a latent functional group that can be manipulated at a later stage in the synthesis, a strategy often employed to avoid interference with reactions at other parts of the molecule.
Below is a table summarizing the key properties of the featured chemical compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molar Mass | 166.22 g/mol |
| Key Structural Features | Cyclohexane-1,3-dione ring, Quaternary stereocenter at C2, Allyl group, Methyl group |
| Synthetic Utility | Precursor for terpenes, steroids, and other complex natural products |
Structure
3D Structure
Properties
CAS No. |
31929-07-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3H,1,4-7H2,2H3 |
InChI Key |
BZJZEMLSZUMFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC1=O)CC=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways
Reactions of the 1,3-Dione System
The cyclic β-diketone moiety is the primary site of reactivity, characterized by its acidic α-protons (though substituted in this specific compound) and two electrophilic carbonyl carbons. This system readily participates in reductions, condensations, and annulations.
The reduction of the prochiral 1,3-dione system can generate new stereocenters. Controlling the stereochemical outcome of this reduction is a significant challenge in synthetic chemistry, as up to four stereoisomers of the resulting 3-hydroxycycloalkanone products are possible. researchgate.net
The desymmetric reduction of 2,2-disubstituted cyclic 1,3-diones into chiral 3-hydroxy ketones is a highly valuable transformation for building complex molecules with multiple stereocenters. researchgate.net A significant challenge lies in achieving high levels of both diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net
Recent advancements have demonstrated the efficacy of P-stereogenic phosphinamides as powerful organocatalysts for this purpose. researchgate.netacs.org When used in conjunction with a reducing agent like catecholborane, these catalysts can achieve the desymmetric enantioselective reduction of a variety of 2,2-disubstituted five- and six-membered 1,3-diketones. researchgate.netacs.org Mechanistic studies suggest that the catalytically active species is an intermediate formed from the P-stereogenic phosphinamide and catecholborane. acs.org This methodology provides chiral cyclic 3-hydroxy ketones, which contain an all-carbon quaternary stereocenter, with excellent stereoselectivities. researchgate.net The reactions can be performed on a gram scale, and the catalysts are often reusable without a significant loss of catalytic efficiency. researchgate.netacs.org
| Substrate (2,2-disubstituted-1,3-cyclohexanedione) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-Allyl-2-methylcyclohexane-1,3-dione | P-Chiral Phosphinamide + Catecholborane | 95 | >99:1 | 96 | researchgate.netacs.org |
| 2-Methyl-2-propylcyclohexane-1,3-dione | P-Chiral Phosphinamide + Catecholborane | 96 | >99:1 | 98 | researchgate.netacs.org |
| 2-Benzyl-2-methylcyclohexane-1,3-dione | P-Chiral Phosphinamide + Catecholborane | 95 | 99:1 | 97 | researchgate.netacs.org |
| 2-Methyl-2-(prop-2-yn-1-yl)cyclohexane-1,3-dione | P-Chiral Phosphinamide + Catecholborane | 94 | >99:1 | 98 | researchgate.netacs.org |
The 1,3-dione system is a classic component in carbon-carbon bond-forming reactions, particularly those involving the formation of new rings (annulation).
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. researchgate.net The reactivity of this compound in such sequences can be inferred from its precursor, 2-methylcyclohexane-1,3-dione (B75653). wikipedia.orguni.edu
In a typical sequence, 2-methylcyclohexane-1,3-dione reacts with methyl vinyl ketone in the presence of a base. researchgate.net The base deprotonates the dione (B5365651) to form an enolate, which then acts as a nucleophile in a Michael addition to the methyl vinyl ketone. researchgate.net The resulting intermediate, a 1,5-diketone, subsequently undergoes an intramolecular aldol condensation, followed by dehydration, to yield a bicyclic enedione known as the Wieland-Miescher ketone. wikipedia.orguni.edu This product is a crucial building block in the synthesis of steroids and other complex natural products. wikipedia.orgrsc.org The synthesis can be rendered enantioselective by using a chiral organocatalyst, such as L-proline. researchgate.netwikipedia.org Given this precedent, this compound is expected to undergo similar annulation reactions with α,β-unsaturated ketones, leading to more complex fused-ring systems.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is widely employed to catalyze a variety of organic transformations, including condensation and cycloaddition reactions. tandfonline.comresearchgate.net Its primary role is to facilitate the deprotonation of acidic C-H compounds, such as 1,3-dicarbonyls, to generate reactive nucleophiles under mild conditions. researchgate.net
For this compound, DBU can efficiently generate the corresponding enolate. This enolate can then participate in various condensation reactions. For example, it can undergo Michael additions to α,β-unsaturated systems or react with other electrophiles. nih.gov The use of DBU is advantageous due to its high basicity, commercial availability, and its ability to promote reactions with high selectivity under mild conditions, often minimizing side products. researchgate.net DBU has been successfully used in annulation reactions involving 1,3-cyclohexanediones with various electrophiles to construct complex heterocyclic frameworks. nih.gov
Condensation and Annulation Reactions
Derivatization Strategies for Structural Elaboration
The β-dicarbonyl moiety is a cornerstone of the compound's reactivity, providing a site for various derivatization strategies aimed at structural elaboration. While the α-carbon is already quaternized, precluding further direct alkylation at that site, the carbonyl groups themselves offer avenues for modification.
One effective strategy involves the conversion of one of the carbonyl groups into a derivative that alters its reactivity. For instance, the formation of a ketodimethyl hydrazone from 2-methylcyclohexane-1,3-dione has been shown to be an effective method for achieving C-selective alkylation with unactivated sp3 electrophiles. nih.gov Direct alkylation of the dione often leads to competing and preferential O-alkylation. nih.gov By converting one ketone to a hydrazone, deprotonation can occur selectively, directing the subsequent alkylation to the carbon atom. Hydrolysis of the resulting hydrazone then regenerates the ketone. nih.gov This two-step sequence provides a high-yielding route to 2,2-dialkylcyclohexane-1,3-diones that are otherwise difficult to access. nih.gov This approach could be adapted to introduce further complexity to the this compound structure.
Elaboration to Fused Bicyclic Systems
The structure of this compound is well-suited for conversion into fused bicyclic systems through intramolecular reactions involving the allyl group and the dione functionality. One notable method involves an iodine/hydrogen peroxide system to construct bicyclic structures containing both a 1,2-dioxolane and a tetrahydrofuran (B95107) ring in a single step.
This transformation is remarkable as it assembles a complex bicyclic peroxide without yielding expected products like bridged tetraoxanes or simple iodoperoxidation products of the double bond. researchgate.net The reaction proceeds by leveraging both the nucleophilicity of the enol or enolate form of the dione and the electrophilic activation of the allyl double bond by iodine.
Reaction Transformation: A one-pot procedure has been developed for the synthesis of bicyclic compounds incorporating 1,2-dioxolane and tetrahydrofuran rings from 2-allyl-1,3-diketones. researchgate.net For the reaction to selectively form the desired tetrahydrofurodioxoles, specific stoichiometric conditions are necessary, typically requiring a fivefold molar excess of hydrogen peroxide (H₂O₂) and a twofold excess of iodine (I₂). researchgate.net
Table 1: Synthesis of Fused Bicyclic Systems
| Reactant | Reagents | Key Transformation | Product Type |
| 2-Allyl-1,3-diketones | I₂ / H₂O₂ | Intramolecular oxidative cyclization | Fused 1,2-dioxolane and tetrahydrofuran rings |
Oxidation to Caprolactone (B156226) Derivatives
The cyclic ketone moiety of this compound can be converted into a lactone (a cyclic ester) through the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide as the oxidant. nih.govmdpi.com The reaction involves the insertion of an oxygen atom adjacent to one of the carbonyl groups of the dione.
In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate. For this molecule, the C2 carbon, which is a quaternary center substituted with both a methyl and an allyl group, is more substituted than the C6 methylene (B1212753) group. Therefore, the C2 carbon is expected to migrate, leading to the formation of a seven-membered ring lactone, a caprolactone derivative.
The general mechanism involves the initial attack of the peroxyacid on one of the carbonyl groups to form a Criegee intermediate. This is followed by the concerted migration of the more substituted α-carbon (C2) to the adjacent oxygen atom, displacing a carboxylate anion and yielding the caprolactone product. wikipedia.org
Table 2: Baeyer-Villiger Oxidation of this compound
| Substrate | Oxidant | Key Intermediate | Predicted Product |
| This compound | Peroxyacid (e.g., m-CPBA) | Criegee Intermediate | Allyl- and methyl-substituted Caprolactone derivative |
Generation of Reactive Intermediates (e.g., from azodioxy compounds derived from the dione)
The cyclohexane-1,3-dione framework serves as a precursor for generating various reactive intermediates. The active methylene group (or the enol form) can react with diazonium salts to form arylhydrazones. nih.gov These hydrazone derivatives are versatile intermediates themselves and can be further transformed.
For instance, the reaction of cyclohexane-1,3-dione with a diazonium salt, formed from an aniline (B41778) derivative (like 3-methoxyaniline or 3-nitroaniline) and sodium nitrite (B80452) in an acidic medium, yields the corresponding 2-(arylhydrazono)cyclohexane-1,3-dione. nih.gov These compounds exist in equilibrium with their azo-enol tautomers. While the prompt mentions "azodioxy compounds," the closely related arylhydrazones and their azo tautomers are well-established derivatives of 1,3-diones. These structures are known to chelate metal ions and can be precursors for more complex coordination compounds or other reactive species. nih.gov The generation of radical intermediates for further reactions, such as cyclization or fragmentation, can be envisioned from these or related azo compounds under thermal or photochemical conditions.
Table 3: Synthesis of Hydrazone Derivatives
| 1,3-Dione Reactant | Reagents | Intermediate Product |
| Cyclohexane-1,3-dione | 1. Arylamine, NaNO₂, HCl | 2-(Arylhydrazono)cyclohexane-1,3-dione |
| 2. Coupling with dione |
Cleavage Reactions to Acyclic Compounds (e.g., keto diols, α-hydroxy esters)
The allyl group of this compound provides a specific site for oxidative cleavage reactions that can transform the molecule into an acyclic derivative without breaking the carbocyclic ring. Ozonolysis is a primary example of such a reaction. masterorganicchemistry.com
In this process, the carbon-carbon double bond of the allyl group is cleaved by ozone (O₃). The initial molozonide intermediate rearranges to a more stable ozonide. msu.edu Subsequent workup of the ozonide determines the final products. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc, will yield an aldehyde. masterorganicchemistry.comyoutube.com In this case, ozonolysis followed by reductive workup would convert the allyl group into an aldehyde functional group, resulting in an acyclic side chain attached to the intact cyclohexane-1,3-dione ring.
Alternatively, an oxidative workup, typically using hydrogen peroxide (H₂O₂), would oxidize the initially formed aldehyde further to a carboxylic acid. masterorganicchemistry.com This provides a pathway to introduce a carboxylic acid functionality. While these specific reactions cleave the allyl side chain, cleavage of the main cyclohexane (B81311) ring to form acyclic keto diols or α-hydroxy esters would require different, more strenuous reaction conditions, potentially involving retro-aldol or retro-Dieckmann type reactions or strong oxidative conditions that attack the dione ring itself. For example, "anomalous ozonolysis" is a known process for some cyclic unsaturated ketones where C-C bond cleavage adjacent to the double bond can occur, leading to ring-opened products. unicamp.br
Table 4: Ozonolysis of the Allyl Group
| Reaction Step | Reagents | Intermediate/Product | Functional Group Transformation |
| 1. Ozonolysis | O₃ | Ozonide | Cleavage of C=C bond |
| 2. Reductive Workup | Dimethyl Sulfide (DMS) or Zn/H₂O | Aldehyde-substituted dione | -CH=CH₂ → -CHO |
| 2. Oxidative Workup | Hydrogen Peroxide (H₂O₂) | Carboxylic acid-substituted dione | -CH=CH₂ → -COOH |
Mechanistic Investigations of Key Transformations
Insights into Allylation Mechanisms
The introduction of the allyl group onto the 2-methylcyclohexane-1,3-dione (B75653) scaffold is frequently accomplished via metal-catalyzed allylic alkylation. The mechanism of this transformation is multifaceted, with the origin of stereoselectivity being a primary area of investigation.
Enantiodiscrimination in Metal-Catalyzed Allylic Alkylations
Enantioface Discrimination of the π-Allyl Complex: After the initial oxidative addition of the palladium(0) catalyst to an allylic precursor to form a π-allyl palladium(II) complex, a chiral ligand attached to the metal can render the two faces of the planar π-allyl system diastereotopic. The incoming nucleophile (the enolate of 2-methylcyclohexane-1,3-dione) will then preferentially attack one of these faces, leading to an enantiomeric excess in the product. acs.org
Nucleophilic Attack at Enantiotopic Termini: If the starting allylic substrate is symmetrical, it can generate a meso-π-allyl intermediate upon ionization. In this scenario, the two ends of the allyl group are enantiotopic. A chiral catalyst can then direct the nucleophile to attack one of these termini selectively, thereby determining the product's stereochemistry. uwindsor.ca
Enantioface Discrimination of the Nucleophile: The enolate of 2-methylcyclohexane-1,3-dione is prochiral. The chiral environment created by the metal-ligand complex can differentiate between the two enantiofaces of the nucleophile, guiding its approach to the π-allyl complex and resulting in an enantioselective reaction. uwindsor.ca
For the reaction to be highly enantioselective, the enantiodetermining step must effectively distinguish between enantiotopic groups or faces. acs.org In many palladium-catalyzed systems, both the ionization of the allylic substrate and the subsequent nucleophilic attack can act as enantiodiscriminating steps to yield a single product with high enantiomeric excess. nih.gov The mechanism can proceed through either an inner-sphere or outer-sphere pathway, where the nucleophile attacks the allyl group from the same or opposite face of the metal, respectively. researchgate.net
Role of Hapticity Changes and Allyl Rotation in Catalytic Cycles
The catalytic cycle of a Tsuji-Trost allylation is initiated by the coordination of the palladium(0) catalyst to the double bond of an allylic electrophile (an η²-olefin complex). This is followed by the departure of a leaving group, leading to the formation of a cationic (η³-allyl)palladium(II) intermediate. nih.gov This change from η² to η³ coordination, known as a hapticity change, is a fundamental step in the activation of the allyl group.
The (η³-allyl)palladium complex is the key electrophilic species that reacts with the nucleophile. The stereochemical outcome of the reaction is heavily influenced by the dynamics within this intermediate, including the potential for rotation of the allyl unit and interconversion between different isomeric forms of the complex. The precise geometry of the (η³-allyl)palladium complex, dictated by the chiral ligands, creates a specific chiral pocket. The enolate of 2-methylcyclohexane-1,3-dione then attacks this complex, typically in an outer-sphere fashion, leading to the formation of the C-C bond and regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.gov
Mechanistic Aspects of Stereoselective Reactions
Organocatalysis provides a powerful, metal-free alternative for the stereoselective synthesis of compounds like 2-allyl-2-methylcyclohexane-1,3-dione, often through Michael or aldol-type reactions.
Influence of Acid Co-catalysts in Organocatalytic Processes
In many organocatalytic transformations, acid co-catalysts play a pivotal role in enhancing reactivity and controlling selectivity. mdpi.com For reactions involving cyclic 1,3-dicarbonyl compounds, a Brønsted acid catalyst, such as a phosphoric acid derivative (e.g., TRIP), can activate the electrophile by protonation, rendering it more susceptible to nucleophilic attack. rsc.org
Furthermore, the acid co-catalyst can engage in hydrogen bonding with both the catalyst and the substrate. This network of non-covalent interactions helps to create a highly organized, chiral transition state. By fixing the conformation of the reactants and the catalyst, the acid co-catalyst can enhance facial discrimination, leading to higher enantioselectivity. mdpi.comrsc.org In some cases, the choice of an acid additive can even switch the reaction pathway, leading to different constitutional isomers (regiodivergence). mdpi.com
Origin of Stereoselectivity (e.g., Houk-List model and its applicability)
The Houk-List model was originally developed to explain the stereoselectivity of proline-catalyzed intermolecular aldol (B89426) reactions and has become a foundational concept in organocatalysis. rsc.orgresearchgate.netqub.ac.uk Its principles can be extended to understand the stereoselective functionalization of 1,3-diones. The model posits that the catalyst (e.g., proline) reacts with a carbonyl compound to form a key enamine intermediate. The stereoselectivity arises from a highly organized transition state where:
The enamine intermediate adopts a specific conformation to minimize steric hindrance.
The carboxylic acid group of the proline catalyst acts as an internal Brønsted acid, forming a hydrogen bond with the electrophile.
This hydrogen bond serves as an anchor, directing the electrophile to attack a specific face (Re or Si) of the enamine nucleophile. rsc.orgqub.ac.uk
This organization shields one face of the enamine from attack, leading to the preferential formation of one enantiomer. Non-covalent interactions, particularly electrostatic interactions and dispersion forces within the transition state, are crucial for stabilizing the favored pathway over the disfavored one. rsc.orgresearchgate.net While the classic Houk-List model applies to enamine catalysis, the underlying principle of achieving stereocontrol through a network of non-covalent interactions in a well-defined transition state is broadly applicable to other organocatalytic systems involving 1,3-diones, including those using hydrogen-bond donating catalysts. nih.gov
Conformational Analysis and its Impact on Reactivity
The reactivity of cyclic systems like this compound is intrinsically linked to their conformational preferences. The cyclohexane-1,3-dione ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The presence of bulky substituents on the ring heavily influences the conformational equilibrium.
For this compound, the C2 carbon is a quaternary center substituted with both a methyl and an allyl group. These substituents will have distinct steric requirements that dictate the lowest energy conformation of the six-membered ring. This preferred conformation can directly impact the molecule's reactivity in subsequent transformations. For instance, one face of the molecule may be sterically shielded by one of the substituents in the dominant conformation, directing the approach of reagents to the less hindered face.
Moreover, the ability of the molecule to adopt a specific reactive conformation is critical. For reactions involving the enol or enolate form, proper orbital overlap is necessary for efficient reaction. beilstein-journals.org If the lowest energy ground-state conformation is significantly different from the required transition-state geometry, a higher energy barrier must be overcome, leading to reduced reactivity. Computational studies and NMR analysis are often used to probe these conformational preferences and understand how they translate into observable reactivity and stereoselectivity. beilstein-journals.orgresearchgate.net
Conformational Flexibility of the Cyclohexane (B81311) Ring
The cyclohexane ring is not a static, planar structure; it adopts several non-planar conformations to minimize angular and torsional strain. The most stable and predominant conformation is the "chair" form, which is relatively free of strain. msu.edu Other higher-energy conformations include the "boat" and "twist-boat" forms. msu.edu The molecule can interconvert between these conformations through a process known as ring flipping.
For the cyclohexane-1,3-dione skeleton, the presence of two sp²-hybridized carbonyl carbons at positions 1 and 3 introduces a degree of flattening to the ring compared to a standard cyclohexane. This modification influences the conformational landscape, leading to deviations from the ideal chair structure, often described as a "sofa" or "half-chair" conformation. The molecule exists in a dynamic equilibrium, constantly interconverting between these various forms to achieve the lowest possible energy state.
Role of Substituent Effects and Steric Interactions on Conformation
Substituents on a cyclohexane ring significantly influence the equilibrium between different conformations. openstax.org Generally, substituents prefer to occupy equatorial positions to avoid destabilizing steric interactions with other atoms on the ring. msu.edulibretexts.org The most significant of these are 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. libretexts.orgpressbooks.pub
In this compound, the C2 carbon is geminally disubstituted with both a methyl and an allyl group. This arrangement prevents a simple axial-equatorial interconversion for these specific groups via a ring flip. Instead, the entire ring puckers to find the most stable arrangement. The conformation will be dictated by the need to minimize steric strain, primarily the 1,3-diaxial interactions that would arise between the methyl or the larger allyl group and the axial hydrogens at the C4 and C6 positions. libretexts.orglibretexts.org The conformation that places the bulkier allyl group in a pseudo-equatorial position, minimizing these repulsive forces, is expected to be energetically favored. libretexts.orgpressbooks.pub The size of the substituent is a critical factor; larger groups create greater steric strain, making the axial position less favorable. pressbooks.pubwikipedia.org
| Interaction Type | Description | Consequence for this compound |
| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens on carbons 3 and 5 relative to the substituent. libretexts.orgpressbooks.pub | The ring will adopt a conformation that minimizes these interactions for the C2 methyl and allyl groups. |
| Allylic Strain | Steric strain between a substituent on one end of an olefin and an allylic substituent on the other end. wikipedia.org | The rotational position of the allyl group itself is influenced to minimize interference with the cyclohexane ring. |
| Gauche Butane Interaction | Steric strain between groups in a gauche conformation (60° dihedral angle), similar to that in butane. openstax.orgpressbooks.pub | Can occur between substituents on adjacent carbons, influencing the overall conformational preference. |
Hyperconjugative Interactions in Ring Systems
Beyond classical steric effects, the conformational preferences of cyclohexane rings are also governed by subtle electronic effects known as hyperconjugation. researchgate.net Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ-orbital) to an adjacent empty or partially filled anti-bonding orbital (σ*). rsc.org
In cyclohexane systems, hyperconjugative interactions between axial C-H bonds and anti-periplanar C-C or C-H sigma bonds are often stronger than similar interactions involving equatorial bonds. researchgate.netresearchgate.net These stereoelectronic effects contribute to the relative stability of different conformations. nih.govfigshare.com For instance, the preference for an equatorial substituent is not solely due to the avoidance of steric strain but also because of the stabilizing hyperconjugative interactions within the ring structure that are maximized in that conformation. researchgate.net In this compound, the balance of these σ → σ* interactions throughout the ring system plays a crucial role in defining the geometry of its lowest energy state.
Mechanisms of Radical-Mediated Transformations
The generation of carbon radicals is a fundamental process in organic synthesis. One effective method involves the thermal decomposition of specific precursor molecules.
Thermal Cleavage of Azodioxy Compounds and C-Radical Generation
Azodioxy compounds serve as effective thermal precursors for generating reactive carbon radicals. nih.govrsc.org The mechanism is a stepwise process initiated by heat, which provides the energy needed to break chemical bonds. wikipedia.org
Reversible Dimer Cleavage : The process begins with the thermal and reversible cleavage of the azodioxy compound (a dimer) into two corresponding monomeric C-nitroso compounds. nih.govrsc.org
Homolytic C-NO Bond Cleavage : Under the thermal conditions, the C-nitroso monomer undergoes a subsequent homolytic cleavage of the carbon-nitroso (C-NO) bond. This bond scission is the critical step that generates two radical species: a reactive C-radical and the persistent nitric oxide (NO) radical. nih.govresearchgate.net
This method is recognized for its ability to generate a variety of C-radicals, including electrophilic ones, which can then participate in subsequent chemical reactions, such as additions to alkenes. nih.gov
| Step | Reaction | Products | Key Feature |
| 1 | Azodioxy Dimer ⇌ 2 C-Nitroso Monomer | C-Nitroso Compound | Thermally reversible equilibrium nih.gov |
| 2 | C-Nitroso Monomer → C-Radical + •NO | Carbon Radical, Nitric Oxide Radical | Homolytic bond cleavage generates radicals rsc.orgresearchgate.net |
Applications in Advanced Organic Synthesis and Natural Product Chemistry
Total Synthesis of Complex Natural Products
The structural attributes of 2-Allyl-2-methylcyclohexane-1,3-dione make it an invaluable starting material for the synthesis of a range of complex natural products. Its ability to undergo a variety of chemical transformations allows for the efficient assembly of core structural motifs found in biologically active molecules.
Building Block for Terpenoid and Steroidal Frameworks
While direct total syntheses of terpenoids and steroids starting from this compound are not extensively detailed in the reviewed literature, its role as a precursor to key intermediates is well-established. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, and many, along with steroids, possess significant biological activities. The Wieland-Miescher ketone is a classic building block in the synthesis of these molecules, providing the foundational AB-ring system of steroids. nih.gov Analogs of the Wieland-Miescher ketone are instrumental in accessing a variety of terpenoid and steroidal frameworks.
This compound serves as a direct precursor to an allyl-substituted Wieland-Miescher ketone analog. This analog is a noteworthy compound for terpene synthesis. researchgate.net The presence of the allyl group offers a handle for further chemical manipulation, allowing for the introduction of additional complexity and functionality required for the synthesis of intricate natural products.
Intermediate in Cortistatin Analog Synthesis
Based on the provided search results, there is no direct evidence to suggest that this compound is used as an intermediate in the synthesis of Cortistatin analogs. While the synthesis of simplified Cortistatin analogs has been explored using surrogates for cyclohexane-1,3-dione derivatives, a specific mention of the utility of this compound in this context could not be found. rsc.org
Preparation of Wieland-Miescher Ketone Analogs
The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create a six-membered ring by forming three new carbon-carbon bonds. The Wieland-Miescher ketone is famously synthesized via a Robinson annulation of 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. researchgate.netarkat-usa.org
Following a similar synthetic strategy, this compound can be utilized as a precursor for the preparation of Wieland-Miescher ketone analogs. The reaction of this compound with methyl vinyl ketone, under appropriate catalytic conditions, is expected to yield the corresponding allyl-substituted Wieland-Miescher ketone analog. Research has shown that various triketones can undergo cyclization to afford Wieland-Miescher ketone analogs in high yields. researchgate.net Specifically, the allyl derivative has been prepared in a notable 93% yield with an impressive 97% enantiomeric excess when using an organocatalyst. researchgate.net This high level of stereocontrol is crucial for the synthesis of enantiomerically pure natural products.
| Starting Material | Reaction | Product | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| This compound | Robinson Annulation with Methyl Vinyl Ketone | Allyl-substituted Wieland-Miescher Ketone Analog | 93% | 97% | researchgate.net |
Construction of Diverse Polycyclic and Spirocyclic Molecular Architectures
The reactivity of this compound extends beyond its use in the synthesis of specific natural products to the broader construction of diverse and complex molecular architectures, including fused bicyclic systems and spirocycles.
Access to [6.5]- and [6.6]-Fused Bicyclic Systems
The scientific literature reviewed did not provide specific examples of the use of this compound for direct access to [6.5]- and [6.6]-fused bicyclic systems. While general methods for the synthesis of such systems exist, including intramolecular cycloadditions, the application of this specific starting material was not detailed in the available search results.
Synthesis of Bicyclo[3.3.1]nonane Cores
The bicyclo[3.3.1]nonane framework is a core structural motif present in a wide array of biologically active natural products. chemrxiv.org A powerful strategy for the construction of this bicyclic system is the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals. ichem.md This method allows for the one-pot formation of highly functionalized bicyclo[3.3.1]nonane derivatives.
Research in this area has explored the use of substituted 1,3-cyclohexanediones in these annulation reactions. A doctoral thesis detailed investigations into the Michael-aldol annulation, including an attempt to synthesize and utilize 2-allyl-1,3-cyclohexanedione (B8802254). ucl.ac.uk Although this is a close structural relative and not the exact compound of focus, the work highlights the potential of allylated cyclohexane-1,3-diones in the synthesis of bicyclo[3.3.1]nonane cores. The study aimed to develop a general and reliable route to a variety of polysubstituted bicyclo[3.3.1]nonane derivatives through this Michael-aldol annulation strategy. ucl.ac.uk The reactivity of the allyl group in such precursors could offer further opportunities for diversification of the resulting bicyclic products.
| Compound Name |
|---|
| This compound |
| Wieland-Miescher ketone |
| Cortistatin A |
| 2-methylcyclohexane-1,3-dione |
| methyl vinyl ketone |
| isoprene |
| 2-allyl-1,3-cyclohexanedione |
Spectroscopic and Computational Analysis for Structural and Electronic Characterization
Computational Chemistry Approaches for Understanding Structure and Reactivity
Density Functional Theory (DFT) Calculations
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Computational methods, particularly those based on density functional theory (DFT), are invaluable for predicting the vibrational frequencies of molecules. These theoretical calculations provide a vibrational spectrum that can be correlated with experimental infrared (IR) and Raman spectroscopy, aiding in the assignment of specific vibrational modes to the corresponding functional groups within the molecule. For 2-Allyl-2-methylcyclohexane-1,3-dione, the predicted vibrational frequencies would highlight the characteristic stretching and bending modes of its key structural features.
The primary vibrational signatures anticipated for this compound would include:
C=O (Carbonyl) Stretching: The two carbonyl groups in the cyclohexane-1,3-dione ring are expected to exhibit strong, distinct stretching vibrations. The exact frequencies can be influenced by the electronic environment and potential coupling between the two carbonyl groups.
C=C (Allyl) Stretching: The carbon-carbon double bond of the allyl group will produce a characteristic stretching vibration.
C-H Stretching: The various C-H bonds (aliphatic in the cyclohexane (B81311) ring and methyl group, and vinylic in the allyl group) will have stretching frequencies in the typical C-H stretching region.
CH₂ and CH₃ Bending: The methyl and methylene (B1212753) groups will display characteristic bending (scissoring, wagging, twisting, and rocking) vibrations.
A hypothetical table of predicted vibrational frequencies for this compound is presented below. Please note that these are representative values and the actual frequencies would be determined by specific computational methods and basis sets.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Symmetric C=O Stretch | Carbonyl | 1725 |
| Asymmetric C=O Stretch | Carbonyl | 1705 |
| C=C Stretch | Allyl Group | 1645 |
| =C-H Stretch | Allyl Group | 3080 |
| C-H Stretch | Methyl/Methylene | 2850-2960 |
| CH₂ Scissoring | Cyclohexane Ring | 1465 |
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. unipi.itresearchgate.netvu.nl This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. unipi.itresearchgate.netvu.nl By employing GIAO, it is possible to obtain theoretical ¹H and ¹³C NMR spectra that are in close agreement with experimental data, thus aiding in the definitive structural elucidation of complex organic molecules.
For this compound, GIAO calculations would provide the isotropic shielding values for each unique proton and carbon atom. These shielding values are then typically referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, providing valuable information about the molecule's three-dimensional structure and electron distribution.
A hypothetical table of GIAO-calculated NMR chemical shifts for this compound is shown below. These values are illustrative of the type of data obtained from such calculations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C3 (C=O) | - | 205.0 |
| C2 | - | 60.0 |
| C4, C6 (CH₂) | 2.50 | 35.0 |
| C5 (CH₂) | 1.90 | 20.0 |
| C(Allyl, CH₂) | 2.80 | 40.0 |
| C(Allyl, CH) | 5.80 | 135.0 |
| C(Allyl, =CH₂) | 5.10 | 118.0 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and conformational changes over time. nih.gov For this compound, MD simulations would be instrumental in understanding its conformational flexibility, particularly the dynamics of the cyclohexane ring and the orientation of the allyl and methyl substituents.
Key insights that could be gained from MD simulations of this compound include:
Conformational Analysis: The cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences and dynamic behavior of the solute molecule.
Analysis of Non-Covalent Interactions and Stability Factors
Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. researchgate.netrsc.org These interactions, although individually weak, can have a significant cumulative effect. A thorough analysis of the non-covalent interactions within this compound is essential for a complete understanding of its chemical behavior.
The primary non-covalent interactions that would contribute to the stability of this compound include:
Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, the enol form of the 1,3-dione can exhibit intramolecular hydrogen bonding. While the primary form is the dione (B5365651), the potential for enolization and subsequent hydrogen bonding could be a factor in its reactivity.
π-Stacking Interactions: While less common for a single allyl group, weak intramolecular interactions involving the π-system of the allyl double bond and other parts of the molecule could exist.
Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and the Independent Gradient Model (IGM) can be used to visualize and quantify these non-covalent interactions, providing a detailed map of the stabilizing and destabilizing forces within the molecule. rsc.org
Future Research Directions and Emerging Synthetic Opportunities
Development of Novel Highly Diastereoselective and Enantioselective Methodologies
The presence of a quaternary stereocenter at the C2 position of 2-Allyl-2-methylcyclohexane-1,3-dione presents a considerable synthetic challenge. While classical approaches may yield racemic mixtures, modern organic synthesis demands precise control over stereochemistry. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high levels of both diastereoselectivity and enantioselectivity in the synthesis of this and related compounds.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the construction of quaternary stereocenters is a burgeoning field of research. Chiral amines, phosphoric acids, and N-heterocyclic carbenes are among the organocatalysts that could be engineered to facilitate the enantioselective allylation of 2-methylcyclohexane-1,3-dione (B75653). These catalysts can activate the substrate and guide the incoming allyl group to a specific face of the molecule, thereby controlling the stereochemical outcome.
Transition metal catalysis also offers a plethora of opportunities. Chiral ligand development is key to achieving high enantioselectivity in metal-catalyzed reactions. For the synthesis of this compound, chiral phosphine, diamine, or hybrid ligands in combination with metals such as palladium, rhodium, or iridium could be explored for the asymmetric allylic alkylation of a 2-methylcyclohexane-1,3-dione precursor. The design of these ligands plays a crucial role in creating a chiral environment around the metal center, which in turn dictates the stereochemistry of the product.
Furthermore, substrate-controlled diastereoselective approaches, where the existing stereochemistry of a chiral starting material directs the formation of a new stereocenter, could be investigated. This would involve the use of chiral auxiliaries or the synthesis of chiral precursors to 2-methylcyclohexane-1,3-dione.
| Catalyst Type | Potential Advantages | Key Research Focus |
| Organocatalysts | Metal-free, environmentally benign, readily available | Design of novel chiral scaffolds, optimization of reaction conditions |
| Transition Metal Catalysts | High turnover numbers, broad substrate scope | Development of new chiral ligands, understanding reaction mechanisms |
| Biocatalysts | High stereoselectivity, mild reaction conditions | Enzyme screening and engineering, process optimization |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will likely prioritize the development of more sustainable and environmentally friendly methods.
One promising avenue is the use of biocatalysis. Enzymes, such as ketoreductases and transaminases, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions in aqueous media. tandfonline.comgoogle.com Directed evolution and protein engineering techniques can be employed to develop enzymes specifically tailored for the synthesis of chiral precursors to this compound. google.com
The replacement of hazardous and volatile organic solvents with greener alternatives is another key aspect of sustainable chemistry. The exploration of water, ionic liquids, or deep eutectic solvents as reaction media for the synthesis of this compound could significantly reduce the environmental impact of the process. google.com
Furthermore, the development of catalytic C-allylation methods that utilize readily available and less toxic allylating agents will be a significant step forward. For instance, the direct use of allyl alcohol or its derivatives in place of allyl halides would be a more atom-economical approach.
| Green Chemistry Approach | Potential Benefits |
| Biocatalysis | High selectivity, mild conditions, reduced waste |
| Green Solvents | Reduced environmental impact, improved safety |
| Atom Economy | Minimized waste, increased efficiency |
| Renewable Feedstocks | Reduced reliance on fossil fuels |
Application of Machine Learning and AI in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. These computational tools can accelerate the discovery and optimization of new reactions by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers.
For the synthesis of this compound, ML models could be trained to predict the outcome of diastereoselective and enantioselective reactions. By inputting information about the catalyst, substrate, and reaction conditions, these models could predict the yield and stereoselectivity of a reaction with a high degree of accuracy. researchgate.net This would enable chemists to rapidly screen a wide range of potential reaction parameters in silico, thereby saving time and resources.
AI algorithms can also be used for reaction optimization. By employing techniques such as Bayesian optimization, an AI system could intelligently explore the reaction space and identify the optimal conditions for the synthesis of this compound with minimal experimental effort. mdpi.com This approach has the potential to significantly shorten the development timeline for new synthetic routes.
Furthermore, AI can assist in the de novo design of chiral catalysts. Generative models can be used to propose novel catalyst structures with desired properties, which can then be synthesized and tested experimentally. This data-driven approach to catalyst discovery could lead to the identification of highly efficient and selective catalysts for the asymmetric synthesis of this compound.
Integration of Flow Chemistry for Scalable Synthesis and Process Control
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. The integration of flow chemistry for the synthesis of this compound could lead to significant improvements in scalability, safety, and process control.
The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, which can lead to improved reaction rates and yields. mskcc.org This also enables better control over reaction temperature, which is crucial for maintaining high selectivity in stereoselective reactions. The ability to precisely control residence time in a flow reactor can also be leveraged to minimize the formation of byproducts.
From a safety perspective, flow chemistry allows for the use of hazardous reagents and intermediates in small, manageable quantities, thereby reducing the risks associated with large-scale batch reactions. The automated nature of flow systems also minimizes manual handling of chemicals.
For the scalable synthesis of this compound, a multi-step continuous flow process could be envisioned. This would involve the integration of multiple reaction and purification steps into a single, continuous production line, leading to a more efficient and streamlined manufacturing process. nih.gov Real-time process analytical technology (PAT) can be incorporated into flow systems to monitor reaction progress and ensure consistent product quality.
| Feature of Flow Chemistry | Advantage for Synthesis |
| Enhanced Heat and Mass Transfer | Improved reaction rates and yields |
| Precise Temperature Control | Higher selectivity in stereoselective reactions |
| Controlled Residence Time | Minimized byproduct formation |
| Improved Safety | Safe handling of hazardous reagents |
| Scalability | Seamless transition from laboratory to production scale |
| Automation and Process Control | Consistent product quality and efficiency |
Expanding the Scope of Derived Complex Chemical Libraries
The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. researchgate.netnih.gov this compound, with its versatile functional groups, serves as an excellent starting point for the generation of diverse and complex chemical libraries for drug discovery and other applications.
The dione (B5365651) moiety can be readily transformed into a wide range of other functional groups or used as a handle for the introduction of new molecular fragments. The allyl group provides a reactive site for various transformations, including but not limited to, oxidation, reduction, addition reactions, and metathesis.
Diversity-oriented synthesis (DOS) strategies can be employed to systematically explore the chemical space around the this compound core. mskcc.org By applying a series of different reactions and building blocks to this central scaffold, a large and structurally diverse library of compounds can be generated. These libraries can then be screened for biological activity against a variety of targets.
The creation of such libraries is crucial for identifying new lead compounds for drug development and for exploring structure-activity relationships. The unique three-dimensional architecture that can be built upon the this compound framework makes it a particularly attractive starting point for the synthesis of novel and complex molecules with potential therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Allyl-2-methylcyclohexane-1,3-dione in laboratory settings?
- Methodology : The compound can be synthesized via nucleophilic addition of allyl groups to 2-methylcyclohexane-1,3-dione under acid- or base-catalyzed conditions. For example, allylation reactions using allyl bromide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) at controlled temperatures (60–80°C) have been effective for similar dione derivatives . Purification typically involves recrystallization from ethanol or column chromatography to achieve >95% purity.
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and allyl C=C vibrations (~1640 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or GC-MS) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Data :
- Melting Point : Analogous 2-methylcyclohexane-1,3-dione derivatives melt at 206–208°C .
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ketone groups; limited solubility in water.
- Stability : Sensitive to strong bases or oxidizing agents; store under inert atmosphere at 4°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., α,β-unsaturated ketone regions) .
- Compare with experimental results from Michael addition or Diels-Alder reactions to validate computational models .
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodology :
- Variable Analysis : Systematically test reaction conditions (e.g., solvent polarity, catalyst loading) using factorial design. For bioactivity discrepancies, verify assay protocols (e.g., cell line viability, IC₅₀ calculations) .
- Impurity Profiling : Use HPLC-MS to identify side products (e.g., oxidation byproducts from allyl groups) that may skew biological results .
Q. How does the allyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock. Compare with non-allylated analogs to isolate the allyl group’s role .
- Kinetic Studies : Measure inhibition constants () via enzyme assays to quantify competitive/non-competitive binding modes .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
- Catalyst Optimization : Transition from homogeneous catalysts (e.g., chiral amines) to heterogeneous systems (e.g., immobilized catalysts) to enhance recyclability and stereocontrol .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to detect racemization or side reactions during continuous flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
